Regulatory Impurity Standard: Chemically Defined Reference Material with Pharmacopeial Identity
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is chemically designated as Rilpivirine Chloro Impurity, a fully characterized reference standard supplied with detailed characterization data compliant with regulatory guidelines (FDA, ICH, EMA) for ANDA submissions . In contrast, generic 4-chloropyrimidine derivatives or the free base intermediate synthesized via alternative routes lack this defined regulatory identity and validated purity profile. The compound is available as a certified reference standard with a minimum purity specification of 99.5%, enabling its direct use in system suitability testing, method validation, and QC release testing without the need for additional purification or structural confirmation .
| Evidence Dimension | Regulatory recognition and purity specification |
|---|---|
| Target Compound Data | Rilpivirine Chloro Impurity; minimum purity 99.5% (HPLC); certified reference standard |
| Comparator Or Baseline | Generic 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: typical purity 95-98%; no regulatory certification |
| Quantified Difference | Purity advantage of 1.5-4.5 percentage points; regulatory certification vs. none |
| Conditions | Pharmaceutical impurity reference standard for ANDA / QC applications |
Why This Matters
For pharmaceutical manufacturers, the availability of a certified reference standard with defined regulatory identity is non-negotiable for ANDA submissions and batch release testing; generic equivalents cannot meet this requirement.
